molecular formula C21H21F3N2O2S B2757804 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226439-35-5

2-(isobutylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2757804
CAS No.: 1226439-35-5
M. Wt: 422.47
InChI Key: QAPIEFFVOCTXMN-UHFFFAOYSA-N
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Description

2-(Isobutylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a synthetic organic compound characterized by its unique structural features, including an imidazole ring substituted with isobutylthio, methoxyphenyl, and trifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a 1,2-dicarbonyl compound and an amine. For instance, glyoxal and ammonium acetate can be used to form the imidazole core.

    Substitution Reactions:

    Aromatic Substitution: The methoxyphenyl and trifluoromethoxyphenyl groups are typically introduced via electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isobutylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can participate in various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (for bromination), nitric acid (for nitration), and sulfuric acid (for sulfonation).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutylthio group can yield sulfoxides or sulfones, while nitration of the aromatic rings can introduce nitro groups at specific positions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through various bioassays and pharmacological studies.

Medicine

In medicinal chemistry, the compound can be investigated for its potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2S/c1-14(2)13-29-20-25-12-19(15-4-8-17(27-3)9-5-15)26(20)16-6-10-18(11-7-16)28-21(22,23)24/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPIEFFVOCTXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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